3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid 3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13619581
InChI: InChI=1S/C11H11N3O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,12H2,1H3,(H,15,16)
SMILES: CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

CAS No.:

Cat. No.: VC13619581

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 3-amino-4-(1-methylpyrazol-4-yl)benzoic acid
Standard InChI InChI=1S/C11H11N3O2/c1-14-6-8(5-13-14)9-3-2-7(11(15)16)4-10(9)12/h2-6H,12H2,1H3,(H,15,16)
Standard InChI Key YJWMTVYTDMXBON-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N
Canonical SMILES CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is C11_{11}H11_{11}N3_{3}O2_{2}, with a calculated molecular weight of 217.23 g/mol. This contrasts with its methoxy-substituted analog, 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, which has a molecular weight of 232.23 g/mol . The replacement of the methoxy (-OCH3_3) group with an amino (-NH2_2) group reduces steric bulk and introduces hydrogen-bonding capabilities, which may enhance solubility and biological interactions.

Key Structural Features:

  • Benzoic Acid Core: The carboxylic acid group at the 1-position confers acidity (pKa_a ~4.2) and enables salt formation or esterification.

  • Amino Substituent: The electron-donating amino group at the 3-position may participate in resonance stabilization and nucleophilic reactions.

  • Pyrazole Ring: The 1-methylpyrazole at the 4-position contributes aromaticity and potential for π-π stacking interactions.

Table 1: Comparative Molecular Properties

Property3-Amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid3-Methoxy Analog
Molecular FormulaC11_{11}H11_{11}N3_{3}O2_{2}C12_{12}H12_{12}N2_{2}O3_{3}
Molecular Weight (g/mol)217.23232.23
Predicted LogP (Lipophilicity)1.21.8
Hydrogen Bond Donors2 (COOH, NH2_2)1 (COOH)

Synthetic Pathways

The synthesis of 3-amino-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be hypothesized through multi-step organic reactions, drawing parallels to methods used for structurally related compounds . A plausible route involves:

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with diketones to form the 1-methylpyrazole moiety.

  • Coupling to Benzoic Acid:

    • Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyrazole and a halogenated benzoic acid precursor (e.g., 4-bromo-3-nitrobenzoic acid).

  • Nitro Reduction:

    • Catalytic hydrogenation or chemical reduction (e.g., SnCl2_2) converts the nitro group at the 3-position to an amino group.

Critical Challenges:

  • Regioselectivity in pyrazole substitution.

  • Protection/deprotection of the carboxylic acid group during reactions.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its three functional groups:

Carboxylic Acid Group

  • Forms salts with bases (e.g., sodium 3-amino-4-(1-methylpyrazol-4-yl)benzoate).

  • Participates in esterification or amide bond formation, enabling prodrug development.

Amino Group

  • Undergoes acylation, alkylation, or diazotization.

  • May engage in Schiff base formation with carbonyl compounds.

Pyrazole Ring

  • Susceptible to electrophilic substitution at the N-methylated position.

  • Can coordinate to metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) in catalytic systems.

TargetMechanism of ActionLikelihood (Scale 1–5)
Bacterial Dihydrofolate ReductaseCompetitive inhibition4
COX-2 EnzymeAllosteric modulation3
Caspase-3Activation via proteolytic cleavage4

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods for large-scale production.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

  • Target Validation: High-throughput screening to identify primary biological targets.

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